molecular formula C25H22N4O4 B4081659 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4081659
M. Wt: 442.5 g/mol
InChI Key: VTLHPBMZTZVHJC-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BPN14770, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPN14770 has been shown to have beneficial effects on cognitive function, making it a promising candidate for the treatment of various neurodegenerative diseases.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide works by targeting the cyclic AMP response element-binding protein (CREB) pathway, which plays a crucial role in the formation and maintenance of long-term memories. By modulating the activity of this pathway, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have a number of biochemical and physiological effects, including the modulation of CREB activity, the enhancement of synaptic plasticity, and the reduction of neuroinflammation. These effects are believed to underlie the compound's beneficial effects on cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is its specificity for the CREB pathway, which reduces the risk of off-target effects. However, the compound's complex synthesis method and limited availability may present challenges for researchers looking to use it in their experiments.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations. Finally, researchers may also explore the use of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide in combination with other compounds for enhanced therapeutic effects.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied in preclinical models, where it has demonstrated positive effects on cognitive function and memory. It has also been shown to have potential therapeutic applications for the treatment of Alzheimer's disease, Fragile X syndrome, and other neurodegenerative disorders.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-18(25-27-20-8-2-3-10-23(20)33-25)7-6-9-19(16)26-24(30)17-11-12-21(22(15-17)29(31)32)28-13-4-5-14-28/h2-3,6-12,15H,4-5,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLHPBMZTZVHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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